3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide
Overview
Description
3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C20H17FN2O3S2 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.06646292 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Compounds with thiazolidinone and oxazolone scaffolds have been synthesized and evaluated for their antimicrobial activities. These compounds show significant antibacterial and antifungal activities, suggesting potential as new antimicrobial agents. The synthesis of these compounds involves various chemical reactions that introduce different functional groups, potentially affecting their biological activity and specificity against different microbial strains (Helal et al., 2013), (Krátký et al., 2017).
Anticancer Activity
Several studies have focused on synthesizing and characterizing compounds with potential anticancer activities. For example, thiazolidinone and oxazolone derivatives have been evaluated against various cancer cell lines, showing promising anticancer effects. These findings suggest that structural modifications in these compounds can significantly impact their efficacy against different types of cancer cells (Tumosienė et al., 2020), (Fathy et al., 2017).
Neuroprotective Potential
Research on compounds affecting the Na+/Ca2+ exchange process has identified novel inhibitors that could offer neuroprotective effects against neuronal cell damage induced by conditions like hypoxia/reoxygenation. This suggests a potential avenue for exploring neuroprotective drugs for treating neurological conditions or brain injuries (Iwamoto & Kita, 2006).
Properties
IUPAC Name |
3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S2/c1-26-15-7-4-6-14(12-15)22-18(24)9-10-23-19(25)17(28-20(23)27)11-13-5-2-3-8-16(13)21/h2-8,11-12H,9-10H2,1H3,(H,22,24)/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFURLZTIBKXBR-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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